3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)quinoline
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Overview
Description
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)quinoline is a compound that belongs to the class of boron-containing heterocycles It is characterized by the presence of a quinoline ring system attached to a dioxaborinane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)quinoline typically involves the reaction of quinoline derivatives with boronic acid esters. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and bases such as potassium carbonate. The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dioxaborinane moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols; reactions are often conducted in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction can produce quinoline derivatives with reduced functional groups .
Scientific Research Applications
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)quinoline has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-microbial drugs.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)quinoline involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. The dioxaborinane moiety can act as a boron source, facilitating the formation of boron-containing intermediates that participate in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
- 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline
- Ethyl 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
Uniqueness
Compared to similar compounds, 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)quinoline is unique due to the presence of the quinoline ring system, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C14H16BNO2 |
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Molecular Weight |
241.10 g/mol |
IUPAC Name |
3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)quinoline |
InChI |
InChI=1S/C14H16BNO2/c1-14(2)9-17-15(18-10-14)12-7-11-5-3-4-6-13(11)16-8-12/h3-8H,9-10H2,1-2H3 |
InChI Key |
KXHORPTWZYDSSQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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